Product packaging for Intermedeol(Cat. No.:)

Intermedeol

Cat. No.: B1254906
M. Wt: 222.37 g/mol
InChI Key: DPQYOKVMVCQHMY-QPSCCSFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intermedeol (CAS 6168-59-8) is a natural sesquiterpenoid alcohol with the molecular formula C15H26O . It is characterized as a eudesmane-type sesquiterpenoid, specifically 5beta,10alpha-eudesm-11-en-4-ol . This compound is produced by sesquiterpene synthases, such as the (+)-intermedeol synthase identified in the termite-associated fungus Termitomyces . In research settings, this compound serves as a valuable compound for studying sesquiterpene biosynthesis and enzymatic mechanisms. Its structure and properties make it a candidate for investigating plant-plant interactions and phytotoxic effects, as sesquiterpenoids are known to function as chemical weapons and defense compounds in nature . Researchers utilize compounds like this compound to explore their potential role in allelopathy and as natural herbicides, given the known phytotoxicity of essential oil components and terpenoids . It occurs naturally in various plant species, including Artemisia afra , Croton eluteria , and Laurus nobilis (bay laurel) . This product is labeled For Research Use Only (RUO) . It is expressly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals . RUO products are essential tools for scientific investigation, fundamental research, and pharmaceutical discovery, but they are not manufactured under the regulatory controls required for in vitro diagnostic or medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1254906 Intermedeol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,4aS,7R,8aS)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,14+,15+/m1/s1

InChI Key

DPQYOKVMVCQHMY-QPSCCSFWSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C

Canonical SMILES

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C

Synonyms

Intermedeol

Origin of Product

United States

Structural Characterization and Stereochemical Considerations

Elucidation of the Eudesmane (B1671778) Skeleton in Intermedeol

The core structure of this compound is the eudesmane skeleton, a bicyclo[4.4.0]decane system. This bicyclic framework consists of fused six-membered rings. The eudesmane class of sesquiterpenoids arises biosynthetically from the cyclization of farnesyl diphosphate (B83284), often via intermediates such as germacrene A d-nb.infosci-hub.se. The formation of the 6-6 bicyclic system characteristic of eudesmanes can occur through protonation-induced cyclization of germacrene A at C1 d-nb.info.

Early structural studies, often involving chemical degradation and spectroscopic analysis, were crucial in establishing the eudesmane framework of this compound. sci-hub.se. The presence of specific functional groups, such as a hydroxyl group and an isopropenyl group, attached to this skeleton distinguishes this compound from other eudesmane sesquiterpenoids.

Assignment of Absolute and Relative Stereochemistry

The stereochemistry of this compound is critical to its identity and properties. This involves determining the spatial arrangement of atoms at each chiral center and the relationship between the configurations of these centers (relative stereochemistry) and their absolute configurations.

Chiral Centers and Configuration

This compound contains several chiral centers within its bicyclic structure and on its side chain. The absolute configuration of (+)-Intermedeol has been assigned as (1S,4aS,7R,8aS)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol, or (1S,4aS,7R,8aS)-Decahydro-1,4a-dimethyl-7-(1-methylethenyl)-1-naphthalenol nih.govthegoodscentscompany.com. This nomenclature specifies the configuration at key stereogenic centers (C1, C4a, C7, and C8a) in the decahydronaphthalene (B1670005) ring system. The (1S,4aS,7R,8aS) configuration indicates the specific spatial arrangement of the methyl groups, the hydroxyl group, and the isopropenyl group relative to the fused rings.

The assignment of these configurations has been supported by various methods, including chemical correlations with compounds of known stereochemistry and spectroscopic analysis, particularly advanced NMR techniques sci-hub.seacs.org.

Conformational Analysis

Studies on the conformational analysis of cis-fused eudesm-11-en-4-ols, a class that includes this compound, have been reported acs.org. These analyses often involve interpreting coupling constants in NMR spectra and using techniques like NOESY to determine the spatial proximity of protons, providing insights into the preferred conformation in solution rsc.orgd-nb.info. The relative stereochemistry, particularly the cis or trans fusion of the rings and the orientation of substituents, dictates the possible low-energy conformations.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure and stereochemistry of natural products like this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is fundamental for the complete structural elucidation of this compound rsc.orgrsc.org.

¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in piecing together the carbon-hydrogen framework.

¹³C NMR , often with DEPT experiments, reveals the carbon skeleton and the number of hydrogens attached to each carbon rsc.org. The chemical shifts of carbon signals are highly sensitive to the electronic environment and hybridization, aiding in identifying different types of carbon atoms (methyl, methylene, methine, quaternary, olefinic, and oxygen-bearing carbons).

2D NMR techniques provide crucial connectivity and spatial information. COSY (Correlation Spectroscopy) shows correlations between coupled protons, establishing proton-proton connectivities through bonds rsc.org. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached rsc.org. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing the connectivity of the carbon skeleton, including quaternary carbons and ring junctions rsc.org. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. This is particularly useful for determining relative stereochemistry and favored conformations rsc.orgd-nb.info.

Reported NMR data for this compound in different solvents, such as CDCl₃ and C₆D₆, have been used to confirm its structure and stereochemical assignments sci-hub.sersc.org.

Table 1: Selected ¹³C NMR Data for this compound (Example based on search results)

Carbon No.Chemical Shift (ppm)
C-1~72.1
C-4a~49.2
C-7~43.6
C-8a~40.4
C-11~146.9
C-12~110.8
C-13~20.2
C-14~22.8
C-15~23.5

Note: Chemical shift values are approximate and can vary slightly depending on the solvent and spectrometer frequency. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and structural features researchgate.net. Electron ionization mass spectrometry (EI-MS) is commonly used for volatile compounds like sesquiterpenes researchgate.netscielo.br.

The EI mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight (C₁₅H₂₆O). Fragmentation of the molecule under EI conditions produces characteristic ions that provide clues about the structure. Common fragmentation pathways for sesquiterpenes include cleavages of carbon-carbon bonds in the rings and side chains, as well as losses of functional groups like water (M-18) researchgate.net.

Detailed analysis of the fragmentation pattern, sometimes aided by high-resolution MS or tandem MS (MS/MS), can help in confirming the presence of specific substructures, such as the eudesmane core, the hydroxyl group, and the isopropenyl side chain researchgate.net. Comparison of the experimental mass spectrum with spectral databases is also a standard method for identification researchgate.netscielo.brnih.govms-editions.cl.

Table 2: Characteristic Mass Spectral Fragments of this compound (Example based on search results)

m/zProposed Fragment Ion Composition/Origin
222[C₁₅H₂₆O]⁺ (Molecular Ion)
204[C₁₅H₂₄]⁺ (Loss of H₂O)
189[C₁₄H₂₁]⁺ (Loss of CH₃ and H₂O)
161Fragmentation of the ring system
121Fragmentation involving the side chain
95Fragmentation of the ring system
59[C₃H₇O]⁺ or [C₃H₅O]⁺ (Fragment containing the hydroxyl group) researchgate.net

Note: Fragmentation patterns can be complex and depend on the specific instrument and conditions. researchgate.net

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com While specific IR spectral data for this compound were not extensively detailed in the search results, IR spectroscopy is a standard method for structural characterization of organic compounds like sesquiterpenoids. spectroscopyonline.comthieme-connect.comutexas.eduresearchgate.net IR spectra typically show absorption bands corresponding to the stretching and bending vibrations of different chemical bonds within the molecule. spectroscopyonline.comnobraintoosmall.co.nz For an alcohol like this compound, characteristic IR absorptions would include those for the O-H stretching vibration and C-O stretching vibration. nobraintoosmall.co.nz Alkenes also exhibit characteristic C=C stretching and =C-H bending vibrations in their IR spectra. nobraintoosmall.co.nz

Optical Rotation and Circular Dichroism (CD)

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques used to study optically active substances. nthu.edu.twwikipedia.orgjascoinc.com Optical rotation measures the rotation of plane-polarized light as it passes through a chiral sample. wikipedia.orgjascoinc.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, particularly in the region of its absorption bands. nthu.edu.twwikipedia.orgjascoinc.comjascoeurope.com Both techniques provide valuable information about the stereochemistry and conformation of chiral molecules. wikipedia.orgjascoeurope.com

This compound is an optically active compound, as indicated by its (+)-Intermedeol designation. nih.gov This implies it rotates plane-polarized light. The dependence of specific rotation on wavelength is known as optical rotatory dispersion (ORD). wikipedia.org CD is closely related to ORD, and if the entire ORD spectrum is known, the CD spectrum can be calculated, and vice versa. wikipedia.org These techniques are applied in organic chemistry to determine the structure and stereochemistry of organic compounds. wikipedia.org

Relation to Isomeric and Epimeric Forms (e.g., ent-Intermedeol, Paradisiol, Neo-Intermedeol)

This compound exists in various isomeric and epimeric forms, which differ in their stereochemical configurations. Key related compounds include ent-Intermedeol, Paradisiol, and Neo-Intermedeol. These compounds share the same molecular formula (C₁₅H₂₆O) as this compound but vary in the spatial arrangement of their atoms. nih.govnih.govnih.govthegoodscentscompany.com

ent-Intermedeol: This is the enantiomer of this compound, meaning it is a non-superimposable mirror image. Its IUPAC name is (1R,4aR,7S,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol. nih.gov While this compound is referred to as (+)-Intermedeol, ent-Intermedeol is the (-)-isomer. nih.govchem960.com

Neo-Intermedeol: Neo-Intermedeol is another isomer of this compound. It is also known as 7-Epi-paradisiol. nih.gov Its IUPAC name is (1S,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol. nih.govcdutcm.edu.cn Neothis compound has been reported in various organisms. nih.govthegoodscentscompany.com

Paradisiol: Paradisiol is an epimer of this compound, meaning they differ in stereochemistry at only one chiral center. The search results indicate a relationship between Neo-Intermedeol and Paradisiol, with Neo-Intermedeol being referred to as 7-Epi-paradisiol. nih.gov Studies have investigated the epoxidation of this compound and Paradisiol. scribd.com

These isomeric and epimeric relationships highlight the complexity of the eudesmane sesquiterpenoid family and the importance of stereochemistry in defining the properties of these natural products.

This compound: Natural Occurrence, Isolation, and Chemosystematics

This compound is a naturally occurring sesquiterpene alcohol. It is classified as a eudesmane sesquiterpenoid. nih.govresearchgate.netmdpi.com

Natural Occurrence, Isolation, and Chemosystematics

This compound has been identified in a variety of biological sources, predominantly in plants and certain fungi. Its presence and distribution vary depending on the species and even the specific tissues examined.

Natural Occurrence, Isolation, and Chemosystematics

Bacterial Sources, Particularly Actinomycetes

Actinomycetes, a diverse group of Gram-positive bacteria characterized by a high guanine-cytosine (G+C) content in their DNA and often exhibiting filamentous growth, are recognized as prolific producers of secondary metabolites, including terpenoids. nih.govmdpi.comwikipedia.orgasm.org The ability to synthesize terpenes has been observed across various bacterial phyla, including Actinobacteria. mdpi.com Within this group, the genus Streptomyces is particularly well-documented for its capacity to produce a wide array of terpene derivatives. mdpi.comnih.gov

Streptomyces Species as Progenitors (S. pristinaespiralis, S. clavuligerus)

Specific species within the Streptomyces genus have been identified as producers of intermedeol. Research has shown that Streptomyces pristinaespiralis ATCC 25486 and Streptomyces clavuligerus ATCC 27064 are capable of catalyzing the formation of (+)-intermedeol. nih.govd-nb.inforesearchgate.net Studies involving the characterization of terpene cyclases from these Streptomyces species have confirmed their role in this compound biosynthesis. d-nb.inforesearchgate.net For instance, a (+)-intermedeol synthase has been reported from Streptomyces clavuligerus. researchgate.net The biosynthesis of such terpenoids in Streptomyces involves terpene cyclases that act on farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. d-nb.info

Chemotypical Variation and this compound Content

Chemotypical variation, the occurrence of distinct chemical profiles within the same species, is a significant aspect of natural product distribution. This variation can influence the presence and concentration of specific compounds like this compound. While this compound has been identified as a major constituent in certain accessions of plants like Bothriochloa intermedia, its content can vary depending on factors such as geographical origin and potentially environmental conditions. researchgate.net

In Bothriochloa intermedia, for example, this compound has been reported as a major constituent in accessions from specific locations, such as Lahnavala, India. researchgate.net This highlights how different populations or chemotypes of the same species can exhibit distinct dominant sesquiterpenes. researchgate.net Similarly, studies on other plant genera, such as Inula and Myrcia, have demonstrated considerable variation in essential oil composition, including sesquiterpenes, depending on genetic and environmental factors, plant part analyzed, and even analytical methods. asianpubs.orgmpn.gov.rsmdpi.com

While extensive data specifically detailing the quantitative variation of this compound content across different bacterial strains or environmental conditions is less readily available in the provided context, the general understanding of microbial secondary metabolism suggests that environmental factors, growth media, and genetic variations within bacterial strains can influence the production levels of secondary metabolites like terpenoids. nih.gov

Biogeographical and Ecological Significance of this compound Distribution

The distribution of this compound across different organisms and geographical locations suggests potential biogeographical and ecological significance. Its presence in both plants and bacteria raises questions about potential horizontal gene transfer or convergent evolution of biosynthetic pathways. eolss.net

In plants, terpenoids like this compound can play ecological roles, such as acting as defense compounds against herbivores or microbes, or as signaling molecules. eolss.net For instance, some sesquiterpenes have demonstrated repellent properties against insects. usda.govresearchgate.net The variation in this compound content observed in different plant accessions could be linked to local environmental pressures and the need for specific chemical defenses or attractants. researchgate.netasianpubs.orgmdpi.comnih.gov

In the context of bacteria, particularly soil-dwelling Actinomycetes like Streptomyces, the production of secondary metabolites, including terpenoids, is often associated with competition for resources and defense in complex microbial communities. nih.govasm.org The widespread distribution of Actinomycetes in soil and decaying organic matter, as well as their presence in symbiotic relationships with plants, suggests that this compound produced by these bacteria could have roles in microbial interactions or plant-microbe communication in specific ecological niches. wikipedia.orgbiorxiv.org The ability of soil bacterial communities to adapt metabolically to various organic compounds also hints at the potential for the production and degradation of compounds like this compound within these environments. jeaht.org

The study of this compound's distribution and the factors influencing its production in both plant and bacterial kingdoms provides insights into the complex chemical ecology of these organisms and the evolutionary processes shaping their metabolic capabilities.

Biosynthesis and Biogenetic Pathways

General Sesquiterpene Biosynthesis from Farnesyl Pyrophosphate (FPP)

The biosynthesis of all sesquiterpenes, including intermedeol, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). wikipedia.org FPP itself is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the linear FPP molecule. mdpi.com

This linear precursor, FPP, is positioned at a critical branch point in isoprenoid metabolism, serving as the substrate for various terpene synthases (TPSs) that catalyze the formation of a vast array of cyclic and acyclic sesquiterpene skeletons. nih.gov The initial step in the formation of most cyclic sesquiterpenes is the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This highly reactive intermediate can then undergo a series of intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to the diverse structures of sesquiterpenes. nih.gov

Specific Enzymatic Steps and Terpene Synthases (TPSs)

The conversion of the linear FPP to the specific cyclic structure of this compound is orchestrated by a class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases. These enzymes are responsible for catalyzing the intricate cyclization cascade of FPP. nih.gov

The formation of the eudesmane (B1671778) skeleton of this compound from FPP is proposed to proceed through a germacrenyl cation intermediate. This process is initiated by the ionization of FPP to form the farnesyl cation. An intramolecular attack of the C10-C11 double bond on the C1 carbocation leads to the formation of a 10-membered ring, the germacrenyl cation. Subsequent cyclization and rearrangement steps, including hydride shifts, guide the formation of the final eudesmane carbocation, which is then quenched by the addition of a hydroxyl group to yield this compound.

Specific enzymes responsible for the synthesis of this compound have been identified and characterized from various organisms. For instance, a terpene synthase from Streptomyces clavuligerus has been shown to produce (+)-intermedeol. nih.gov The genus Streptomyces is well-documented as a prolific producer of a wide variety of terpenoids, including numerous sesquiterpenes. nih.govbeilstein-journals.org The diversity of terpene synthases within this bacterial genus highlights their significant contribution to chemical diversity. researchgate.net

In the fungal kingdom, a sesquiterpene synthase, designated as STC4, from the mushroom Macrolepiota albuminosa has also been implicated in the biosynthesis of eudesmane-type sesquiterpenoids, which are structurally related to this compound. The characterization of these enzymes provides insight into the specific catalytic mechanisms that dictate the formation of this compound over other possible sesquiterpene structures.

Terpene synthases provide a hydrophobic active site pocket that binds the nonpolar FPP substrate and shields the highly reactive carbocation intermediates from premature quenching by water. nih.gov The precise folding of the substrate within the active site, along with the strategic positioning of amino acid residues, guides the cyclization cascade and subsequent rearrangements. These enzymes stabilize the transient carbocation intermediates through cation-π interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.gov The final product specificity is determined by the exact sequence of cyclizations, hydride shifts, and the ultimate quenching of the final carbocation, all of which are controlled by the enzyme's three-dimensional structure.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. wikipedia.orgmusechem.com By feeding organisms with precursors labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track the incorporation of these labels into the final product, providing detailed information about the reaction mechanism. nih.govresearchgate.net

The biosynthesis of sesquiterpenes has been extensively studied using isotopically labeled precursors. nih.gov For example, feeding experiments with deuterium-labeled mevalonate have been used to investigate the cyclization mechanisms of various sesquiterpenes. tandfonline.com Similarly, the use of ¹³C-labeled acetate (B1210297) has helped to confirm the folding pattern of the isoprenoid chain and identify key rearrangements, such as methyl migrations, during the formation of the sesquiterpene skeleton. nih.gov

In the context of this compound and related eudesmane sesquiterpenes, isotopic labeling studies would involve the administration of labeled FPP precursors to a producing organism or an in vitro enzymatic assay. beilstein-journals.org Analysis of the resulting this compound by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would reveal the positions of the isotopic labels. nih.gov This information allows for the precise mapping of the carbon and hydrogen atoms from the precursor to the product, thereby confirming the proposed cyclization and rearrangement mechanisms. boku.ac.atnih.gov

Genetic Basis of this compound Biosynthesis

The genetic basis for the biosynthesis of individual sesquiterpenoids like this compound in plants is typically centered on a specific terpene synthase (TPS) gene. In Vitis vinifera (grapevine), the TPS gene family is exceptionally large and complex, with numerous genes often located in tandemly duplicated clusters on the chromosomes. researchgate.netnih.gov A significant cluster of 45 VvTPS genes has been identified on chromosome 18. nih.gov While a discrete, multi-gene biosynthetic gene cluster (BGC) dedicated solely to this compound has not been defined, the gene responsible for its synthesis, an allele of VvTPS24, is part of this characteristic gene cluster architecture. frontiersin.org This clustering of TPS genes is thought to facilitate the rapid evolution of new functions and diverse terpenoid profiles in plants. researchgate.netfrontiersin.org

Specific alleles of a single gene can result in enzymes with vastly different product profiles. A prime example is the VvTPS24 gene in Vitis vinifera. One well-characterized allele of this gene encodes an enzyme named VvPNSeInt. When this enzyme is expressed, it acts on farnesyl diphosphate (B83284) to produce a range of selinene-type sesquiterpenes. Notably, this compound is a major product of this enzyme, constituting approximately 30% of the total sesquiterpene output. The multi-product nature of this enzyme highlights the complexity of sesquiterpene biosynthesis, where a single synthase can generate several structurally related compounds.

Product Profile of VvPNSeInt Enzyme (from a Vitis vinifera TPS24 allele)
CompoundPercentage of Total Ion Current (%)
Selina-4,11-diene34.0
This compound30.0
α-Guaiene3.5
Other SesquiterpenesVariable

Data derived from studies on Vitis vinifera TPS24 alleles.

Engineered Biosynthesis and Heterologous Expression

While no specific reports on the large-scale production of this compound in engineered microbes were found, the methodologies for producing structurally similar sesquiterpenoids are well-established, providing a clear blueprint for its potential biosynthesis. The identification of the VvTPS24 allele (VvPNSeInt) as the gene responsible for this compound synthesis makes it a prime candidate for heterologous expression in microbial chassis.

Escherichia coli : This bacterium is a common host for engineered biosynthesis. The gene for a target sesquiterpene synthase, such as the one for this compound, can be co-expressed with genes from the mevalonate (MVA) pathway to boost the supply of the FPP precursor. For example, a β-eudesmol synthase from Zingiber zerumbet was successfully expressed in an engineered E. coli strain containing an MVA pathway gene cluster, achieving a yield of 100 mg/L. nih.gov This demonstrates the feasibility of producing eudesmanol-type compounds in this host.

Saccharomyces cerevisiae (Yeast): Yeast is an ideal chassis for expressing plant-derived enzymes due to being a eukaryote, which aids in proper protein folding. nih.gov S. cerevisiae naturally possesses the MVA pathway for producing FPP, which serves as the precursor for both sterols and sesquiterpenes. Numerous studies have successfully expressed various plant sesquiterpene synthases in yeast to produce compounds like valencene (B1682129) and patchoulol. nih.gov The expression of an this compound synthase in a yeast chassis would follow these established protocols. nih.govrcsb.org

To achieve high titers of a target sesquiterpenoid like this compound in microbial hosts, several metabolic engineering strategies are commonly employed to optimize the flux towards the desired product. frontiersin.orgacs.org These strategies focus on increasing precursor supply and eliminating competing metabolic pathways.

Common Metabolic Engineering Strategies for Enhancing Sesquiterpene Production
StrategyOrganism(s)DescriptionExample Target Genes
Upregulate Mevalonate (MVA) PathwayS. cerevisiae, E. coliOverexpress key enzymes in the MVA pathway to increase the pool of the precursor FPP.tHMG1 (truncated HMG-CoA reductase), ERG20 (FPP synthase)
Downregulate Competing PathwaysS. cerevisiaeRepress or delete genes that divert FPP away from the target product, such as the sterol biosynthesis pathway.ERG9 (squalene synthase)
Introduce Heterologous MVA PathwayE. coliExpress an entire MVA pathway from another organism (e.g., yeast) in E. coli, which naturally uses the MEP pathway.Full MVA pathway gene cluster (e.g., from S. cerevisiae)
Optimize Enzyme ExpressionS. cerevisiae, E. coliUse strong promoters and codon-optimize the heterologous terpene synthase gene for the host organism to ensure high levels of functional enzyme.Promoters (e.g., GAL1, TEF1 in yeast), Codon optimization of the target TPS gene
Two-Phase FermentationS. cerevisiae, E. coliIntroduce an organic solvent overlay (e.g., dodecane) in the fermentation culture to capture the volatile sesquiterpene product, preventing its loss and reducing potential toxicity to the host cells.N/A (Process engineering)

This table summarizes general strategies applicable to the engineered biosynthesis of sesquiterpenoids. nih.gov

Chemical Synthesis and Analog Generation

Total Synthesis Strategies and Methodological Advancements

Total synthesis of Intermedeol and related eudesm-11-en-4-ol stereoisomers has been a subject of research, with different strategies developed to address the challenges associated with constructing the eudesmane (B1671778) framework and controlling stereochemistry. researchgate.netfao.orgcore.ac.ukacs.orgresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis involves working backward from the target molecule to identify simpler starting materials and key bond disconnections. libretexts.org For this compound, a key challenge is the formation of the bicyclic decalin system with the correct relative and absolute stereochemistry. researchgate.net Approaches often involve forming the rings through reactions like annulation. wur.nl Disconnections might be envisioned across the ring junctions or adjacent to key functional groups like the hydroxyl group or the isopropenyl side chain. For instance, some syntheses have utilized intermediates like octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones, which are suitable precursors for constructing the trans- and cis-fused 4-hydroxyeudesmane sesquiterpenes. researchgate.net

Stereoselective and Enantioselective Synthesis Routes

Achieving the correct stereochemistry is paramount in this compound synthesis due to the presence of multiple chiral centers. youtube.com Stereoselective synthesis aims to favor the formation of specific stereoisomers (diastereomers or enantiomers). wikipedia.org Enantioselective synthesis specifically targets the production of a single enantiomer. wikipedia.org

One approach to synthesizing this compound and its stereoisomers has involved starting from precursors like (-)-7-epi-cyperone, which can be synthesized from (-)-carvone. wur.nl Different reaction sequences, including Wittig reactions, oxidative hydroboration, oxidation, equilibration, and olefination, have been employed to introduce the necessary functional groups and set the stereocenters. core.ac.ukresearchgate.net Oxidative hydroboration has been highlighted as a key step in some of these syntheses. core.ac.ukresearchgate.net The stereochemical outcome can be influenced by the choice of reagents and reaction conditions. wikipedia.orgfrontiersin.org For example, base-catalyzed equilibration of intermediates has been used to obtain suitable precursors for specific stereoisomers. core.ac.uk

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products like this compound is often undertaken to explore structure-activity relationships or to develop compounds with potentially improved properties. rsc.orgslideshare.net

Design Principles for Structural Modification

Design principles for structural modification of natural products involve making targeted changes to the molecule while considering how these changes might impact its chemical and biological properties. researchgate.netdrugdesign.org For this compound, modifications could involve altering the isopropenyl group, the hydroxyl group, or the decalin core. Principles guiding analog design include bioisosteric replacements, altering chain branching, changing ring sizes or positions, and varying interatomic distances. slideshare.netscribd.com The goal is often to create new molecules with similar or enhanced desirable properties compared to the parent compound. slideshare.net

Semisynthetic Approaches from Natural Precursors

Semisynthesis involves using naturally occurring compounds as starting materials for chemical synthesis. wikipedia.orggardp.orggardp.org This approach can be advantageous for complex molecules like this compound, where isolating a suitable precursor from a natural source might be more efficient than total synthesis from simple building blocks. wikipedia.orggardp.org While the provided search results specifically mention the total synthesis of this compound, the general principle of semisynthesis from natural precursors is applicable to sesquiterpenoids. For instance, other sesquiterpenes have been synthesized from naturally available compounds like (-)-carvone. wur.nlresearchgate.net A semisynthetic approach to this compound could potentially start from a readily available eudesmane-type sesquiterpene isolated from a plant source, followed by chemical transformations to introduce or modify functional groups to yield this compound or its analogs. wikipedia.orgresearchgate.net

Catalytic Reactions and Protecting Group Strategies in Synthesis

The total synthesis of this compound involves a sequence of reactions designed to construct the characteristic bicyclic eudesmane skeleton with the correct stereochemistry and functionalization. While detailed step-by-step catalytic reactions and protecting group strategies can vary between different synthetic routes, early work on the synthesis of this compound provides insights into the approaches used.

One of the early total syntheses of this compound involved a multi-step process. Key transformations often require careful control of reaction conditions and the transient modification of functional groups through the use of protecting groups. For instance, hydroxyl groups, which are present in the target molecule, are typically highly reactive and may interfere with various reactions, such as oxidations, reductions, or carbon-carbon bond formation. Common alcohol protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS)), acetals, or benzyl (B1604629) ethers, chosen based on their stability to the planned reaction conditions and the ease of their removal at a later stage total-synthesis.comuchicago.edu. The introduction and removal of these groups add steps to the synthesis but are often essential for achieving chemoselectivity sioc-journal.cn.

Catalytic reactions play a crucial role in enhancing the efficiency and selectivity of synthetic routes. For example, metal catalysis is frequently employed in carbon-carbon bond forming reactions, such as Heck, Suzuki, or Grignard-type couplings, which are fundamental in assembling complex molecular frameworks. Acid or base catalysis can be used for transformations like cyclizations, rearrangements, or functional group interconversions. The choice of catalyst is critical for controlling regioselectivity and stereoselectivity, particularly in the formation of cyclic systems and the introduction of chiral centers.

In one reported synthesis, a key step involved the reaction of a dihydrocarvone (B1202640) derivative, suggesting the use of readily available chiral pool starting materials to establish some of the required stereochemistry gatech.edu. The transformation of intermediates often necessitates the use of specific reagents and controlled conditions. For example, the use of strong bases like potassium t-butoxide in solvents like toluene (B28343) under reflux conditions indicates reactions such as cyclizations or eliminations being employed to build the carbon skeleton gatech.edu. While specific catalytic cycles and detailed protecting group manipulations for every reported synthesis of this compound are extensive and vary, the general principles of employing selective catalysts and temporary functional group protection are central to these synthetic endeavors rsc.org.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to emulate proposed biosynthetic pathways in the laboratory to construct natural products. This approach can offer elegant and efficient routes, often proceeding through cascade reactions triggered by a single event. Sesquiterpenes like this compound are biosynthesized in nature from farnesyl pyrophosphate through a series of enzyme-catalyzed cyclizations and rearrangements. The eudesmane skeleton, characteristic of this compound, is believed to arise from the cyclization of a germacrene intermediate.

While direct laboratory biomimetic synthesis of this compound mirroring the exact enzymatic pathway might be complex, synthetic strategies can be inspired by key steps of the proposed biosynthesis. For instance, the biosynthesis of many cyclic terpenes involves the acid-catalyzed cyclization of polyenes or polyepoxides researchgate.netresearchgate.net. Studies on biomimetic epoxide-opening cascades have been explored for the synthesis of various cyclic polyethers and sesquiterpenoids researchgate.netresearchgate.net. These reactions often involve triggering cyclization through the protonation of an epoxide, leading to a cascade of ring closures.

The co-isolation of this compound with other sesquiterpenes like selin-11(12)-en-4α-ol and β-selinene in natural sources suggests potential common biosynthetic origins, possibly involving cyclization and rearrangement of a shared precursor udsm.ac.tz. Proposed biosynthetic rearrangements, such as those leading to valencanes and spirovetivanes from intermediates structurally related to this compound, highlight the intricate carbocation chemistry involved in the natural formation of these compounds gatech.edu.

Although specific detailed reports on a laboratory biomimetic total synthesis of this compound that perfectly mimics the in vivo pathway are not extensively detailed in the immediate search results, the principles of biomimetic cyclizations, particularly those initiated by acid or involving epoxide intermediates, provide a conceptual framework for designing synthetic approaches to the eudesmane core of this compound researchgate.netresearchgate.netacs.org. Researchers in organic synthesis continue to explore biomimetic strategies to access complex natural products like this compound, seeking to leverage the inherent efficiency and selectivity observed in nature's biosynthetic machinery.

Biological Activities and Cellular Mechanisms

Antimicrobial Activities

Intermedeol has demonstrated antimicrobial properties, showing activity against both bacteria and fungi. lookchem.com

Antibacterial Spectrum

Studies have indicated that this compound exhibits antibacterial activity against certain bacterial strains. For instance, essential oils containing this compound have shown activity against Bacillus subtilis. researchgate.net One study reported a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Bacillus subtilis for a leaf essential oil containing this compound. researchgate.net While specific data on this compound's activity against Staphylococcus aureus and other Gram-positive bacteria are less detailed in the provided search results, the presence of this compound in essential oils active against Bacillus subtilis, a Gram-positive bacterium, suggests potential activity against other Gram-positive strains. researchgate.netresearchgate.netclinmedjournals.orgmdpi.comijmrhs.com

Antifungal Properties

This compound has also been associated with antifungal activity. lookchem.com Essential oils containing this compound have been evaluated for their effects on fungal species. For example, neo-Intermedeol was linked to influencing the activity against Malassezia pachydermatis. journalejmp.com this compound was also identified as a component in essential oils that showed activity against Aspergillus fumigatus and Aspergillus flavus. cabidigitallibrary.org

Proposed Cellular and Molecular Mechanisms

While detailed mechanisms of this compound's antimicrobial action are not extensively described in the provided results, terpenes, in general, are understood to exert antimicrobial effects through various mechanisms. These can include the disruption of microbial cell membranes, affecting membrane permeability, and interfering with essential cellular processes, ultimately leading to cell death. conicet.gov.arnih.govmdpi.com The lipophilic nature of terpenes like this compound is thought to facilitate their penetration of biological membranes. conicet.gov.ar

In Vitro Cytotoxicity and Anticancer Research

This compound has been investigated for its cytotoxic effects on various cancer cell lines in vitro, suggesting potential in anticancer research. lookchem.commdpi.com

Activity against Cancer Cell Lines

Essential oils containing this compound have demonstrated cytotoxicity against a range of cancer cell lines. These include MCF7 (breast cancer), SK-LU-1 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). researchgate.net

The following table summarizes some reported cytotoxic activities of essential oils containing this compound against specific cancer cell lines:

Cancer Cell LineSource Material (Essential Oil)IC50 (µg/mL)Reference
SK-LU-1Pluchea indica (Leaves)8.43 ± 0.51 researchgate.net
SK-LU-1Pluchea indica (Stem Barks)8.74 ± 0.29 researchgate.net
SK-LU-1Pluchea indica (Roots)8.65 ± 0.29 researchgate.net
HeLaPluchea indica (Leaves)9.42 ± 0.32 researchgate.net
HeLaPluchea indica (Stem Barks)7.93 ± 0.28 researchgate.net
HeLaPluchea indica (Roots)8.65 ± 0.29 researchgate.net
HepG2Pluchea indica (Leaves)7.16 ± 0.33 researchgate.net
HepG2Pluchea indica (Stem Barks)8.11 ± 0.48 researchgate.net
HepG2Pluchea indica (Roots)9.75 ± 0.41 researchgate.net
K562Pluchea indica (Essential oil composition not specified for this specific IC50)Cytotoxicity observed researchgate.net
MCF-7Pluchea indica (Essential oil composition not specified for this specific IC50)Cytotoxicity observed researchgate.net

This compound itself has been associated with antiproliferative activity on promyelocytic leukemia HL-60 cells. mdpi.com

Induction of Apoptosis in Cellular Models

Research suggests that this compound can induce apoptosis in cancer cells. lookchem.commdpi.com In human leukemic HL-60 cells, this compound has been shown to induce differentiation and apoptosis. koreascience.krdbpia.co.kr The mechanism of apoptosis induction by this compound in HL-60 cells has been reported to involve the Fas/Fas-L pathway and a cytochrome c-dependent pathway. koreascience.kr This process includes the upregulation of Fas receptor expression and activation of caspase 8. koreascience.kr Activated Bid is processed, which may then activate the mitochondrial-dependent apoptotic cascade. koreascience.kr Cytochrome c release, without mitochondrial permeability transition, leads to the activation of caspase 9 and subsequently caspase 3. koreascience.kr

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7)

While direct studies on the inhibitory effect of isolated this compound on nitric oxide (NO) production in RAW 264.7 macrophages are limited in the provided search results, research on essential oils containing this compound offers some insight. An essential oil derived from Artemisia argyi, which consistently contains this compound, has been shown to suppress the production of pro-inflammatory mediators, including NO, in LPS-induced RAW 264.7 macrophages in a dose-dependent manner. researchgate.net This suggests a potential role for this compound, as a component of such mixtures, in modulating NO levels. However, it is important to note that these effects were observed for the essential oil as a whole, and the specific contribution of isolated this compound to this activity requires further dedicated investigation.

Computational Studies on Molecular Targets (e.g., HER2, BCL2 protein interactions via molecular docking)

Based on the available search results, there is no specific information detailing computational studies, such as molecular docking, that investigate the interaction of this compound with molecular targets like HER2 or BCL2 proteins. Research in this area has focused on other compounds and general approaches to targeting these proteins computationally. biorxiv.orgbiomolther.orgresearchgate.netwaocp.orgnih.gov

Anti-inflammatory Investigations

Enzyme Inhibition (e.g., Soybean Lipoxygenase Inhibition)

This compound has demonstrated inhibitory activity against soybean lipoxygenase. citius.technology A study investigating a sesquiterpene compound isolated from Abies nordmanniana ssp. bornmuelleriana, identified as this compound, found it to be a soybean lipoxygenase inhibitor. citius.technology The study determined an IC50 value of 42.5 µM for this compound against soybean lipoxygenase, using linoleic acid as the substrate. citius.technology This indicates a significant inhibitory effect on this enzyme involved in the metabolism of unsaturated fatty acids and the biosynthesis of bioregulators, including leukotrienes, which are implicated in various inflammatory diseases. citius.technology

Table 1: Inhibition of Soybean Lipoxygenase by this compound

CompoundEnzyme TargetSubstrateIC50 (µM)
This compoundSoybean LipoxygenaseLinoleic Acid42.5

Modulation of Inflammatory Mediators

While direct evidence for isolated this compound's modulation of a broad range of inflammatory mediators is limited in the provided results, its inhibitory effect on soybean lipoxygenase suggests an influence on the lipoxygenase pathway, which produces inflammatory mediators like leukotrienes. citius.technology Furthermore, as mentioned in section 6.2.3, an Artemisia argyi essential oil containing this compound was found to suppress the production of various pro-inflammatory mediators and cytokines in LPS-induced RAW 264.7 macrophages, including TNF-α, IL-6, IFN-β, and MCP-1, in addition to NO and PGE2. researchgate.net This suggests that this compound, as a component of this oil, may contribute to the modulation of these mediators. However, the specific effects of isolated this compound on this wider range of inflammatory mediators require further investigation.

Insect Repellent and Feeding Deterrent Properties

Efficacy against Arthropods (e.g., Mosquitoes, Ticks, Fire Ants)

This compound has been identified as a natural arthropod feeding deterrent and repellent compound. researchgate.net Isolated from Callicarpa species, including American beautyberry (Callicarpa americana) and Japanese beautyberry (Callicarpa japonica), this compound has shown repellent activity against various arthropods. researchgate.netgardenmyths.comusda.gov

Studies have evaluated the efficacy of this compound against mosquitoes, ticks, and fire ants. Against mosquitoes such as Aedes aegypti and Anopheles stephensi, this compound has shown significant repellent activity. gardenmyths.com

In tests against ticks, including the blacklegged tick (Ixodes scapularis) and the lone star tick (Amblyomma americanum), this compound demonstrated repellent properties. researchgate.netgardenmyths.com In one study, this compound repelled 72.5% of I. scapularis nymphs 3 hours after application at a specific dose. researchgate.net However, its efficacy can vary depending on the tick species and dose. researchgate.netgardenmyths.com

This compound has also shown significant repellency against imported fire ants, including Solenopsis invicta (red imported fire ant), Solenopsis richteri (black imported fire ant), and their hybrid. researchgate.netgardenmyths.commdpi.com In digging bioassays, this compound demonstrated significant repellency at concentrations as low as 1.50 ppm against red imported fire ant colonies and 6.25 ppm against black imported fire ant and hybrid colonies. researchgate.netmdpi.com

Table 2: Arthropod Repellent Activity of this compound

Arthropod TypeSpecies ExamplesObserved ActivityNotes
MosquitoesAedes aegypti, Anopheles stephensiSignificant RepellencyActivity observed in studies, often alongside other compounds. gardenmyths.com
TicksIxodes scapularis, Amblyomma americanumRepellencyEfficacy varies by species and concentration. researchgate.netgardenmyths.com
Fire AntsSolenopsis invicta, S. richteriSignificant RepellencyEffective at relatively low concentrations in digging bioassays. researchgate.netmdpi.com

Concentration-Dependent Repellency Studies

Research has demonstrated that the repellent activity of this compound is dependent on its concentration. Studies evaluating (+)-intermedeol against mosquitoes showed that at a concentration of 100 ppm, it exhibited a repellent rate of 60.5%. This rate significantly increased to 88.7% when the concentration was raised to 500 ppm. However, increasing the concentration further to 5000 ppm did not result in a notable improvement in repellency, with the rate remaining at 88.4%. heshengbiotech.com This suggests that an optimal repellent effect is achieved at a concentration around 500 ppm. heshengbiotech.com

This compound has also shown repellent activity against ticks, including Ixodes scapularis and Amblyomma americanum. heshengbiotech.comresearchgate.net At a concentration of 155 nmole/cm² on cloth, this compound repelled 96% of I. scapularis nymphs. researchgate.net Dose-response tests against I. scapularis nymphs indicated that there was no significant difference in repellency between this compound and DEET at certain concentrations. researchgate.netncsu.edu Against imported fire ants (Solenopsis invicta and Solenopsis richteri), this compound demonstrated significant repellency at concentrations as low as 1.50 ppm against red imported fire ant colonies and 6.25 ppm against black imported fire ant and hybrid colonies in a multiple-choice digging bioassay. researchgate.netnih.gov In a two-choice digging bioassay at 50 ppm, this compound showed significantly greater repellency than callicarpenal (B1243977) against both species and their hybrid. researchgate.netnih.gov

The following table summarizes some of the concentration-dependent repellent effects of this compound:

Target Insect/ArthropodConcentrationRepellency Rate (%)Reference
Mosquitoes100 ppm60.5 heshengbiotech.com
Mosquitoes500 ppm88.7 heshengbiotech.com
Mosquitoes5000 ppm88.4 heshengbiotech.com
Ixodes scapularis nymphs155 nmole/cm²96 researchgate.net
Red imported fire ants1.50 ppmSignificant repellency researchgate.netnih.gov
Black imported fire ants & hybrid6.25 ppmSignificant repellency researchgate.netnih.gov
Imported fire ants (mixed)50 ppmSignificantly greater than callicarpenal researchgate.netnih.gov

Molecular Basis of Repellent Activity (e.g., Transcriptome Studies in Mosquitoes)

While detailed molecular mechanisms are still being elucidated, preliminary transcriptome studies in mosquitoes treated with (+)-intermedeol have identified 101 differentially expressed genes (DEGs). heshengbiotech.com This suggests that this compound's repellent activity involves the modulation of gene expression in mosquitoes. The insect-repellent activity of plants like Callicarpa americana, from which this compound can be isolated, is attributed to the production of terpenoids such as this compound, spathulenol, and callicarpenal. oup.comoup.comiastate.edu Access to genome assemblies of these plants can facilitate the discovery of genes encoding the biosynthetic pathways for these terpenes. oup.comoup.com Further research, potentially involving the identification of cognate odorant receptors in mosquitoes that interact with this compound, could provide deeper insights into the molecular basis of its repellent action. iastate.eduresearchgate.net Transcriptome analysis is a suitable approach for investigating variations in gene expression in response to xenobiotics like insecticides and repellents in mosquitoes. nih.gov

Other Reported Biological Activities (e.g., Antioxidant, Antidiabetic via α-Glucosidase Inhibition)

Beyond its well-established repellent properties, this compound and extracts containing it have shown other biological activities, including antioxidant and enzyme inhibitory effects relevant to conditions like diabetes.

Studies on essential oils containing this compound have indicated antioxidant potential. For instance, a study on Curcuma longa essential oil, which contains neo-intermedeol as a minor constituent, investigated its antioxidant activity using various assays such as DPPH, ABTS, CUPRAC, FRAP, and phosphomolybdenum. researchgate.netacs.orgmdpi.com While these studies often evaluate the activity of the complex mixture of compounds in the essential oil, they suggest that components like this compound may contribute to the observed antioxidant effects. researchgate.net

This compound has also been implicated in antidiabetic activity through the inhibition of enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.netmdpi.commums.ac.irnih.govdoaj.orgresearchgate.netresearchgate.netacs.orgnih.govcolab.ws α-Glucosidase and α-amylase inhibitors can help regulate postprandial blood sugar levels by delaying the digestion of complex carbohydrates. researchgate.netnih.gov Studies on essential oils containing this compound have reported α-glucosidase and α-amylase inhibitory activities. researchgate.netmdpi.comnih.govresearchgate.net For example, an essential oil containing this compound showed α-glucosidase inhibitory activity with an IC50 value of 91.10 ± 0.80 µg/mL, which was comparable to the standard drug acarbose (B1664774) (IC50 = 76.60 ± 0.78 µg/mL). researchgate.net Another study on Piper lolot essential oil, which lists this compound as a component, investigated its α-amylase and α-glucosidase inhibitory activities. nih.gov The richness of certain essential oils in compounds like neo-intermedeol has been linked to their enzyme inhibitory properties. acs.orgmdpi.comdntb.gov.ua

Enzyme Inhibition Studies (Target-specific research)

This compound has been investigated for its inhibitory effects on several specific enzymes, providing insights into its potential pharmacological applications.

Lipoxygenase (Soybean and Human) Inhibition Kinetics

This compound has demonstrated inhibitory effects against lipoxygenase enzymes, including soybean lipoxygenase (SLO) and potentially human lipoxygenases. citius.technologynih.govmdpi.comnih.govfrontiersin.org Soybean lipoxygenase is an enzyme that catalyzes the oxygenation of unsaturated fatty acids, and its inhibition has been of interest due to the role of lipoxygenase products in various diseases. citius.technologymdpi.com

A study specifically investigated the inhibitory effect of this compound on soybean lipoxygenase, reporting a significant inhibitory effect with an IC50 value of 42.5 µM. citius.technology The study noted that this compound is a soybean lipoxygenase inhibitor which may inhibit human lipoxygenases. citius.technology Understanding the mechanism of how this compound inhibits lipoxygenase could be valuable for the development of potential therapeutic agents in conditions where lipoxygenases are involved. citius.technology Research on lipoxygenase inhibition kinetics, including studies on soybean and human lipoxygenases, has revealed the presence of allosteric sites that can bind both substrates and inhibitors. nih.gov Studies on other compounds have also investigated their inhibitory effects against both soybean 15-lipoxygenase and human 5-lipoxygenase. nih.govfrontiersin.org

The IC50 value for this compound's inhibition of soybean lipoxygenase is presented below:

EnzymeIC50 (µM)Reference
Soybean lipoxygenase42.5 citius.technology

Alpha-Amylase Inhibition

As mentioned in the context of antidiabetic activity, this compound and essential oils containing it have been studied for their ability to inhibit alpha-amylase. researchgate.netmdpi.commums.ac.irnih.govdoaj.orgresearchgate.netresearchgate.netacs.orgcolab.ws Alpha-amylase is a key enzyme in the digestion of starch, and its inhibition can help reduce the rapid absorption of glucose. researchgate.netnih.govresearchgate.netnih.gov Essential oils containing this compound have shown varying degrees of alpha-amylase inhibitory activity. researchgate.netmdpi.comnih.govresearchgate.net For instance, Piper lolot essential oil, containing this compound, was investigated for this activity. nih.gov Another study reported alpha-amylase inhibitory activity for an essential oil containing this compound with an IC50 value of 45.88 µg/ml. researchgate.net The presence of compounds like neo-intermedeol has been associated with the observed amylase inhibitory effects in some essential oils. acs.orgmdpi.com

Alpha-Glucosidase Inhibition

Research into the biological activities of this compound has explored its potential as an inhibitor of alpha-glucosidase. Alpha-glucosidase is an enzyme primarily located in the brush border of the small intestine, playing a crucial role in the final step of carbohydrate digestion by hydrolyzing complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a key characteristic of type 2 diabetes mellitus. wikipedia.orgnih.govnih.gov

Studies investigating the essential oil derived from Inula ensifolia have identified this compound as one of its components, present at a concentration of 4.2%. researchgate.net This essential oil was evaluated for its alpha-glucosidase inhibitory activity, showing mild inhibition with an IC50 value of 262.90 μg/ml. researchgate.net For comparison, the standard alpha-glucosidase inhibitor Acarbose demonstrated an IC50 value of 76.60 ± 0.78 µg/mL in the same study. researchgate.net

While this study indicates that this compound is a constituent of a natural product exhibiting alpha-glucosidase inhibitory activity, it is important to note that the reported IC50 value is for the essential oil mixture and not for isolated, pure this compound. Detailed research findings specifically on the alpha-glucosidase inhibitory potential and cellular mechanisms of action of isolated this compound were not available in the consulted literature. Further studies on the pure compound would be necessary to fully characterize its effects on alpha-glucosidase.

Structure Activity Relationship Sar Studies of Intermedeol and Derivatives

Identification of Key Structural Features for Bioactivity

Research into the SAR of intermedeol has targeted specific functional groups and positions on the molecule to understand their contribution to its biological activity. Key areas of focus include the C-4 hydroxyl group, the allylic positions at C-7 and C-13, and the C-11 olefin usda.gov. Modifications such as oxidations, reductions, and substitutions at these sites are being explored to determine their effect on activity usda.gov.

While detailed data tables on specific modifications of this compound and their resulting bioactivity are not extensively provided in the search results, the general approach involves systematically altering these functional groups and evaluating the biological response. For instance, studies on other terpenoids have shown that the presence and position of hydroxyl groups and double bonds are often critical for activity mdpi.comresearchgate.net.

Impact of Stereochemistry on Biological Efficacy

While the search results confirm the existence of different this compound stereoisomers nih.govnih.gov, specific comparative data detailing the impact of their distinct stereochemical configurations on the same biological activity (e.g., repellent activity or antimicrobial effect) is not prominently featured. However, the investigation of stereochemical courses in terpene cyclizations highlights the importance of stereochemistry in the biosynthesis and potential activity of these compounds researchgate.netresearchgate.net. Studies on other chiral natural products have demonstrated that even subtle changes in stereochemistry can lead to significant differences in biological recognition and activity nih.gov.

Rational Design of More Potent or Selective Analogs

The understanding gained from identifying key structural features and the impact of stereochemistry informs the rational design of this compound analogs with potentially enhanced potency or selectivity researchgate.net. This involves synthesizing derivatives with targeted modifications based on SAR insights usda.gov.

Although specific examples of rationally designed this compound analogs with improved activity are not detailed in the provided snippets, the principle involves creating libraries of modified compounds and evaluating their biological effects. This approach has been applied to other natural products to develop more effective control agents usda.govpreprints.org. The aim is to potentially simplify the structure while maintaining or improving effectiveness, which is of interest for commercial development usda.gov.

Computational Approaches to SAR (e.g., Pharmacophore Modeling, Molecular Dynamics)

Computational approaches, such as pharmacophore modeling and molecular dynamics simulations, are valuable tools in SAR studies and rational drug design nih.govfrontiersin.orgplos.org. These methods can help predict how molecules interact with biological targets and identify the essential features required for activity nih.govchemrxiv.org.

While the search results mention computational investigations in the context of other compounds and general SAR studies nih.govfrontiersin.orgplos.orgchemrxiv.orgmdpi.comresearchgate.netplos.org, there is no specific information detailing the application of pharmacophore modeling or molecular dynamics simulations directly to this compound or its derivatives to explain their SAR. However, the general utility of these methods in understanding protein-ligand interactions, assessing binding stability, and guiding the design of new bioactive molecules is well-established nih.govfrontiersin.orgplos.org. These techniques could be applied to this compound to gain deeper insights into its mechanism of action and inform the design of improved analogs.

Advanced Analytical Techniques in Intermedeol Research

Chromatographic Separations (GC, HPLC)

Chromatographic techniques are fundamental for the separation and initial analysis of Intermedeol from plant extracts and other complex mixtures. Gas Chromatography (GC) is commonly employed, particularly for volatile or semi-volatile compounds like sesquiterpenes found in essential oils. Studies have utilized GC with various columns, such as HP-5MS or Carbowax 20M, coupled with Flame Ionization Detectors (FID) for the analysis of this compound in essential oils. ms-editions.clgatech.edutubitak.gov.tr Retention indices (RI) obtained from GC analysis, often compared to a homologous series of n-alkanes, are crucial for tentative identification by comparison with published data. ms-editions.clnist.gov

High-Performance Liquid Chromatography (HPLC) is also a valuable tool, especially for less volatile or more polar derivatives of this compound, although direct mention of HPLC specifically for this compound separation was less frequent in the search results compared to GC. However, HPLC is broadly used for the separation of various phytochemicals, including terpenoids, and methods involving reversed-phase columns and gradient elution with mobile phases like acetonitrile (B52724) and water with acidic modifiers have been reported for analyzing plant extracts containing diverse compounds. researchgate.netd-nb.info

Hyphenated Techniques (GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometry provides powerful tools for the identification and structural characterization of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of essential oils and extracts where this compound is present. ms-editions.clscielo.brresearchgate.net The mass spectrometer provides fragmentation patterns that, when compared to spectral databases like NIST, aid in the positive identification of this compound. nih.govms-editions.cl GC-MS analysis has been used to identify this compound as a component in various plant species. ms-editions.clscielo.brresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer advantages for analyzing less volatile or thermally labile compounds and provide enhanced sensitivity and selectivity. creative-proteomics.comwikipedia.org LC-MS/MS, in particular, allows for fragmentation analysis of selected ions, providing more detailed structural information and enabling the detection of compounds in complex matrices even at low concentrations. creative-proteomics.commdpi.com While direct examples of LC-MS/MS specifically for this compound were not prominently found, this technique is broadly applicable to the analysis of natural products and complex biological samples, and its use in related sesquiterpene research suggests its potential for this compound studies, especially for quantitative analysis or the detection of modified forms. creative-proteomics.comwikipedia.orgdntb.gov.ua

Advanced NMR for Complex Mixtures (e.g., 2D NMR, HSQC, NOESY for stereochemical assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, including the assignment of its stereochemistry. While 1D NMR spectra (H and C NMR) provide fundamental information about the types of protons and carbons and their chemical environments, they can be complex for natural products like this compound. weebly.comnd.edu

Two-dimensional (2D) NMR techniques are crucial for unraveling the connectivity and spatial arrangement of atoms in this compound. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, indicating adjacent protons. weebly.comgrinnell.edu Heteronuclear Single Quantum Correlation (HSQC) correlates proton and carbon signals that are directly bonded, aiding in the assignment of carbon signals to their attached protons. weebly.comgrinnell.edu Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions between nuclei, which is vital for determining the relative stereochemistry and conformation of the molecule. weebly.comgrinnell.edunumberanalytics.com These advanced NMR methods, often used in combination with 1D NMR data, allow for the complete assignment of NMR signals and the unambiguous determination of the complex stereochemical features of this compound. weebly.comgrinnell.edusemanticscholar.org

X-ray Crystallography for Absolute Configuration (if applicable to derivatives/complexes)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral molecules. sciencemuseum.org.uklibretexts.org While obtaining suitable crystals of this compound itself might be challenging, X-ray crystallography can be applied to crystalline derivatives or complexes of this compound. This technique relies on the diffraction pattern produced when X-rays interact with the electron cloud of atoms in a crystal lattice. sciencemuseum.org.uklibretexts.org Analysis of this pattern allows for the reconstruction of the electron density map and, subsequently, the atomic positions. sciencemuseum.org.uk Although specific examples of X-ray crystallography being used directly on this compound were not found in the provided search results, the technique is a standard method for confirming the absolute stereochemistry of natural products and their derivatives when suitable crystals can be obtained. grafiati.commdpi.com

Spectrophotometric Assays for Enzyme Inhibition and Cellular Activities

Spectrophotometric assays are widely used to evaluate the biological activities of compounds like this compound, particularly in enzyme inhibition studies and cell-based assays. These assays typically involve measuring changes in absorbance or fluorescence that are directly or indirectly related to the biological process being studied. americanpeptidesociety.orgmdpi.comresearchgate.net

For instance, the inhibitory effect of this compound on soybean lipoxygenase has been investigated using spectrophotometric methods. citius.technology The assay measures the formation of conjugated hydroperoxides from linoleic acid, a reaction catalyzed by lipoxygenase, by monitoring the increase in absorbance at 234 nm. citius.technology The degree of enzyme inhibition by different concentrations of this compound can be determined by comparing the reaction rate in the presence and absence of the compound. citius.technology This allows for the calculation of parameters such as the half-maximal inhibitory concentration (IC), which indicates the potency of the inhibitor. citius.technology

Spectrophotometric methods are also employed in various antioxidant assays, such as DPPH and ABTS radical scavenging assays, which measure the ability of a compound to neutralize free radicals by monitoring the decrease in absorbance of the radical solution. mdpi.com While the search results did not specifically detail this compound's activity in these assays, the general applicability of spectrophotometry for such biological activity evaluations is well-established. mdpi.com

Data from a study on the inhibition of soybean lipoxygenase by this compound using a spectrophotometric assay is presented below:

This compound Concentration (M)Inhibition (%)
10~15
20~30
40~55
60~75
80~90

Note: Data points are approximate based on the graphical representation in the source. citius.technology

This data illustrates how spectrophotometric assays provide quantitative information on the concentration-dependent inhibitory effects of this compound on enzyme activity.

Intermedeol in Chemical Ecology and Interactions with Biological Systems

Role in Plant Defense Mechanisms and Interspecies Communication

Intermedeol plays a role in the chemical ecology of plants, particularly in defense against arthropods and potentially in interspecies communication. It has been identified as one of the compounds responsible for the arthropod repellent and feeding deterrent activity of the American beautyberry (Callicarpa americana). researchgate.netnih.govacs.org Studies have shown that this compound exhibits significant bite-deterring activity against mosquitoes, including Aedes aegypti and Anopheles stephensi. researchgate.netacs.org It has also been evaluated for repellent activity against various tick species, such as the blacklegged tick (Ixodes scapularis), the lone star tick (Amblyomma americanum), and Amblyomma cajennense. researchgate.net

Furthermore, this compound has demonstrated repellent activity against imported fire ants, Solenopsis invicta and Solenopsis richteri, and their hybrid. researchgate.netresearchgate.net In laboratory bioassays, this compound showed significant repellency against these ant species at concentrations as low as 1.50 ppm against red imported fire ant colonies and 6.25 ppm against black imported fire ant and hybrid colonies. researchgate.netresearchgate.net this compound exhibited significantly greater repellency than callicarpenal (B1243977) against both fire ant species and their hybrid in a two-choice digging bioassay at 50 ppm. researchgate.netresearchgate.net

The presence and concentration of this compound in plants can be influenced by environmental stimuli, which can affect the plant's metabolic pathways and the biosynthesis of such compounds. mdpi.com These factors include plant-insect, plant-plant, and plant-microorganism interactions, as well as abiotic factors. mdpi.com While the role of this compound specifically in plant-plant communication is less documented than its defensive functions, volatile organic compounds (VOCs) like terpenes are generally known to be involved in complex interactions within plant communities, including communication with pollinators and natural enemies of herbivores. mdpi.combiorxiv.org

Data on Repellency of this compound against Imported Fire Ants:

Ant SpeciesBioassay TypeConcentration (ppm)Repellency LevelCitation
Solenopsis invictaMultiple choice digging≥ 1.50Significant researchgate.netresearchgate.net
Solenopsis richteriMultiple choice digging≥ 6.25Significant researchgate.netresearchgate.net
S. invicta x S. richteri HybridMultiple choice digging≥ 6.25Significant researchgate.netresearchgate.net
S. invicta and HybridTwo-choice digging50Significantly greater than callicarpenal researchgate.netresearchgate.net

Influence on Microbial Interactions

This compound has been reported to exhibit antimicrobial and antifungal properties. lookchem.com This suggests a potential role in plant defense against pathogens or in mediating interactions within the plant's microbiome. Essential oils containing this compound have shown moderate antibacterial activities against certain bacterial species. smujo.id For instance, essential oils from Inula viscosa, which contain this compound, showed moderate activity against bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus ESBL, and Salmonella enterica. smujo.id However, strains like Escherichia coli, Pseudomonas syringae, and Enterococcus faecalis were reported to be resistant to these essential oils. smujo.id

Terpenoids, including sesquiterpenes like this compound, are produced by various bacteria, particularly Streptomyces species. nih.govbeilstein-journals.orgresearchgate.net These bacterial terpenoids can function as volatile organic compounds (VOCs) and are involved in microbial interactions. nih.govresearchgate.net While the specific influence of bacterially produced this compound on microbial communities requires further detailed study, the production of such compounds by microorganisms highlights their potential role in complex ecological relationships, including those in soil and plant environments.

Biotransformation and Metabolism in Biological Systems

The biotransformation and metabolism of this compound in biological systems are areas of ongoing research. Biotransformation involves the chemical modification of compounds by biological entities, such as enzymes from microorganisms, plants, or animals. researchgate.net This process can lead to the formation of new metabolites with altered biological activities. Metabolism encompasses all the chemical reactions that occur within a cell or organism, including the breakdown (catabolism) and synthesis (anabolism) of molecules. sapientia.rolibretexts.orgumn.edulumenlearning.com

This compound, as a sesquiterpene, is derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, leading to the precursor farnesyl pyrophosphate (FPP). mdpi.com Sesquiterpene synthases catalyze the cyclization of FPP to form various sesquiterpene skeletons, including the eudesmane (B1671778) skeleton found in this compound. mdpi.com Studies on bacterial terpene biosynthesis have identified enzymes capable of synthesizing (+)-intermedeol from FPP. beilstein-journals.orgresearchgate.netmdpi.com

In plants, the metabolic fate of this compound can involve various enzymatic modifications. While specific metabolic pathways for this compound in plants are not extensively detailed in the provided information, plant enzymes, such as cytochrome P450s, are known to be involved in the biotransformation of terpenoids. beilstein-journals.org

Microorganisms can also biotransform terpenoids. researchgate.net This microbial biotransformation can lead to the production of new compounds. researchgate.net The study of microbial biotransformation of sesquiterpenoids is an active field, exploring the potential for using microorganisms to produce valuable compounds. researchgate.net

Research into the metabolism of this compound in animals, particularly in the context of its repellent activity, would involve understanding how the compound is processed and eliminated. However, detailed metabolic studies in specific animal systems are not provided in the search results.

This compound has been shown to inhibit soybean lipoxygenase in vitro, suggesting an interaction with enzymatic systems in plants or potentially in other organisms. citius.technology The inhibition of such enzymes can have downstream effects on metabolic pathways. citius.technology

Future Research Trajectories and Open Questions

Unexplored Biosynthetic Pathways and Enzymes

While intermedeol is known to be a sesquiterpenoid, the specific enzymatic machinery and complete biosynthetic pathways leading to its formation in various organisms are not fully elucidated. Sesquiterpenes are biosynthesized by sesquiterpene synthases (STSs) from farnesyl pyrophosphate (FPP) nih.gov. Cyclization of FPP, often initiated by metal ions, is a key step in forming the sesquiterpene skeleton nih.gov.

Future research should focus on identifying and characterizing the specific STS enzymes responsible for catalyzing the formation of this compound in different plant species and other organisms where it is found. This involves:

Enzyme Isolation and Characterization: Isolating the specific terpene synthases from this compound-producing organisms and characterizing their catalytic activity, substrate specificity, and reaction mechanisms. Studies have characterized terpene synthases from fungi, including one that produces (+)-intermedeol rsc.org.

Gene Identification and Cloning: Identifying the genes encoding these this compound synthases using genomic and transcriptomic approaches.

Pathway Elucidation: Mapping the complete series of enzymatic steps from the primary metabolite FPP to the final this compound structure. This could involve using isotopically labeled precursors to track the stereochemical course of reactions rsc.org.

Regulation of Biosynthesis: Investigating the factors and regulatory mechanisms that control the expression and activity of the biosynthetic enzymes, which could be influenced by environmental conditions or developmental stages of the organism.

Understanding these pathways at a molecular level could facilitate the biotechnological production of this compound. Advances in plant metabolomics, transcriptomics, and chemoinformatics offer opportunities to explore biosynthetic pathways and quantify metabolite variation mdpi.com.

Role of Specific Synthases

Identifying the precise sesquiterpene synthase(s) that catalyze the cyclization and subsequent modifications of FPP to yield the specific stereoisomer of this compound is a critical step. Research has begun to characterize specific sesquiterpene synthases from various organisms nih.govrsc.org.

Intermediates and Side Products

Detailed analysis of the enzymatic reactions may reveal transient intermediates and potential side products formed during this compound biosynthesis. Understanding these could provide insights into enzyme mechanisms and potential routes for synthesizing analogs.

Genetic and Environmental Factors

Investigating how genetic variation within a species and environmental factors influence the expression of biosynthetic genes and enzyme activity will help explain the variation in this compound content observed in different sources.

Development of Novel Synthetic Methodologies

The chemical synthesis of complex natural products like this compound often presents significant challenges. Developing efficient, cost-effective, and environmentally friendly synthetic routes is a crucial area for future research. Current synthetic methodologies for organic compounds are continuously evolving, with a focus on sustainable processes and improved atom economy nih.govrsc.orgnih.gov.

Future research directions in this compound synthesis include:

Stereoselective Synthesis: Developing synthetic strategies that can selectively produce specific enantiomers of this compound, as different enantiomers can have different biological activities nih.gov.

Green Chemistry Approaches: Exploring the use of sustainable solvents, catalysts, and reaction conditions to minimize environmental impact nih.govrsc.org. This could involve biocatalysis or photocatalysis nih.govrsc.org.

Total Synthesis: Achieving the total synthesis of this compound and its stereoisomers to provide access to larger quantities for research and potential development. Retrosynthetic analysis, which involves working backward from the target molecule, is a key strategy in planning such syntheses fiveable.me.

Chemoenzymatic Synthesis

Combining chemical and enzymatic steps could offer advantages in terms of selectivity and efficiency for constructing the complex this compound structure.

Cascade and One-Pot Reactions

Developing synthetic sequences where multiple reactions occur in a single vessel without isolation of intermediates could significantly streamline the synthesis.

Catalyst Development

Research into novel catalysts, including organocatalysts and transition metal catalysts, could lead to more efficient and selective transformations in the synthesis of this compound.

Identification of Undiscovered Biological Targets and Mechanisms

While some biological activities have been associated with this compound, a comprehensive understanding of its molecular targets and mechanisms of action is often lacking. For instance, (±)-Intermedeol has been noted for potential anti-inflammatory, antimicrobial, antifungal, and anticancer properties, including the ability to induce apoptosis in cancer cells lookchem.com. This compound has also shown repellent activity against fire ants researchgate.net.

Future research should aim to:

Identify Specific Protein Targets: Determine the specific proteins or enzymes in biological systems with which this compound interacts. Computational modeling can be used to study protein-ligand interactions researchgate.net.

Elucidate Signaling Pathways: Map the downstream signaling pathways that are affected by this compound binding to its targets.

Understand Structure-Activity Relationships: Systematically study how modifications to the this compound structure affect its biological activity and interaction with targets.

Investigate Enantiomer-Specific Effects: Compare the biological activities and targets of (+)-intermedeol and (-)-ent-intermedeol to understand the role of stereochemistry.

Explore Synergistic Effects: Investigate whether this compound acts synergistically with other compounds found in its natural sources.

Understanding the precise molecular mechanisms is crucial for evaluating the therapeutic potential of this compound and designing improved analogs. Research into other natural compounds, such as flavonoids, highlights the importance of identifying pharmacological targets and mechanisms of action mdpi.com.

In Vitro and In Vivo Studies

Utilizing a combination of cell-based assays, biochemical experiments, and in vivo models will be essential for identifying and validating biological targets.

High-Throughput Screening

Implementing high-throughput screening approaches could help identify potential targets from large libraries of proteins or cell lines.

Computational Approaches

Molecular docking and dynamics simulations can provide insights into how this compound interacts with potential protein targets at an atomic level researchgate.net.

Exploration of New Natural Sources and Chemotypes

This compound has been identified in a limited number of natural sources nih.govnih.gov. Exploring a wider range of plants, fungi, and other organisms could lead to the discovery of new sources with potentially higher yields or different chemotypes (variations in chemical composition within a species) smujo.idsmujo.idmdpi.comfrontiersin.org.

Future research in this area includes:

Biodiversity Screening: Systematically analyzing the chemical composition of essential oils and extracts from underexplored species, particularly those botanically related to known this compound sources.

Chemotype Analysis: Investigating the chemical diversity within species known to produce this compound to identify different chemotypes with varying concentrations of this compound and related compounds smujo.idsmujo.idmdpi.comfrontiersin.org.

Geographical and Environmental Influences: Studying how geographical location, climate, and other environmental factors influence the production of this compound and the prevalence of different chemotypes mdpi.commdpi.com.

Cultivation and Extraction Optimization: Developing efficient methods for cultivating promising new sources and optimizing extraction techniques to maximize this compound yield.

Discovering new sources and understanding chemotypic variation can provide more sustainable and economically viable ways to obtain this compound for research and potential applications. Exploring the chemical profiles of plants from diverse regions can lead to the discovery of new compounds and chemotypes ijpsat.org.

Advanced Analytical Techniques

Utilizing techniques such as GC-MS, LC-MS, and NMR with improved sensitivity and resolution will be crucial for identifying this compound in complex natural mixtures and characterizing new chemotypes.

Ethnobotanical Surveys

Consulting traditional knowledge about the uses of plants in different regions could point towards potential new sources of this compound or related bioactive compounds.

Advanced Computational Modeling for this compound Research

Computational methods are becoming increasingly valuable tools in natural product research, offering insights that complement experimental studies nih.govnd.eduswri.orgmdpi.comresearchgate.net.

Future research can leverage advanced computational modeling to:

Predict Biosynthetic Pathways: Use bioinformatics tools to analyze genomic data from this compound-producing organisms and predict the genes and enzymes involved in its biosynthesis.

Model Enzyme Mechanisms: Simulate the catalytic mechanisms of this compound synthases at an atomic level to understand key steps and guide enzyme engineering efforts nd.edu.

Virtual Screening for Biological Targets: Perform molecular docking and virtual screening studies to predict potential protein targets of this compound based on its 3D structure researchgate.net.

Predict ADME Properties: Model the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs to assess their pharmacokinetic profiles.

De Novo Design of Analogs: Utilize computational approaches to design novel this compound analogs with improved biological activity or desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to correlate the chemical structures of this compound and its derivatives with their biological activities, aiding in the design of more potent compounds researchgate.net.

Computational modeling can accelerate the research process by guiding experimental design, prioritizing targets, and predicting the properties of new compounds nih.govmdpi.com.

Molecular Dynamics Simulations

Performing molecular dynamics simulations can provide insights into the flexibility of this compound and its interactions with membranes or proteins over time.

Quantum Chemical Calculations

Using quantum chemistry methods can provide detailed information about the electronic structure and reactivity of this compound and intermediates in its synthesis or biosynthesis.

Machine Learning Applications

Applying machine learning algorithms to large datasets of natural product structures and biological activities could help predict new sources, activities, or synthetic routes for this compound fiveable.me.

Q & A

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity of Intermedeol?

this compound's structural confirmation relies on a combination of infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and gas chromatography-mass spectrometry (GC-MS) . Key IR bands at 890 and 910 cm⁻¹ confirm the presence of specific double-bond configurations, while NMR (¹H and ¹³C) provides stereochemical details, such as the axial hydroxyl group at C-4 and methyl group orientations . GC-MS with retention indices (e.g., KI 1660 for neothis compound vs. KI 1662 for this compound) distinguishes it from isomers . Synthetic this compound must match natural samples in all spectral properties to validate purity .

Q. What are the primary synthetic routes for this compound, and what intermediates are critical?

Two major routes are documented:

  • Route 1 : Starting from α-agarofuran (18), sequential epoxidation (to 19), reduction (to diol 23), and dehydration yield this compound. Lithium-ethylenediamine is critical for diol formation, but regioselectivity challenges require von Rudloff’s procedure for partial dehydration .
  • Route 2 : Hydrogenolysis of enol phosphates (e.g., 11 or 13) derived from lithium-ammonia reduction of ketones. However, competing side reactions (e.g., ketone VII formation during epoxide separation) complicate yield optimization .

Q. How is this compound distinguished from its C-4 epimer, and why was this historically significant?

The C-4 epimer (compound 5) was initially misidentified as "paradisiol" due to overlapping IR spectra. Direct comparison via NMR revealed axial vs. equatorial hydroxyl configurations. Synthetic 5, produced via epoxidation of diene 3/4 and LiAlH₄ reduction, confirmed structural differences . This resolved early misassignments in sesquiterpene literature .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields during this compound production?

Yield inconsistencies arise from competing pathways, such as ketonization during epoxide purification or non-regioselective dehydration. Mitigation strategies include:

  • Alternative reducing agents : LiAlH₄ at 60°C for 16 hours improves epoxide-to-alcohol conversion .
  • Chromatographic optimization : Silica gel chromatography risks epoxide degradation; alumina columns with benzene/hexane eluents improve separation .
  • Parallel synthesis : Testing multiple routes (e.g., α-agarofuran vs. enol phosphate pathways) identifies the most robust method .

Q. What experimental evidence supports this compound’s role in simulating biogenetic methyl migration?

In vitro studies with neothis compound (XV) demonstrate C-10 → C-5 methyl migration under BF₃ catalysis, producing δ-selinene. This mirrors the proposed biogenetic pathway from eudesmane precursors to eremophilanes. NMR tracking of methyl shifts and deuterium labeling can validate concerted mechanisms .

Q. What analytical strategies resolve complex mixtures in this compound synthesis (e.g., diol dehydration byproducts)?

Dehydration of diol 23 produces five compounds, with this compound as the major product. Strategies include:

  • Preparative GC : Isolates pure this compound from mixtures .
  • HPLC-NMR coupling : Real-time structural analysis of byproducts .
  • Isotopic labeling : Traces hydrogenation pathways to optimize reaction conditions .

Methodological Considerations

  • Data Contradictions : Conflicting spectral data (e.g., IR bands in early studies) require cross-validation with synthetic standards .
  • Reproducibility : Detailed protocols for lithium-based reductions and epoxidation (e.g., m-CPBA ratios) are critical .
  • Comparative Studies : Use neothis compound (KI 1660) as a reference in GC-MS to avoid misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.